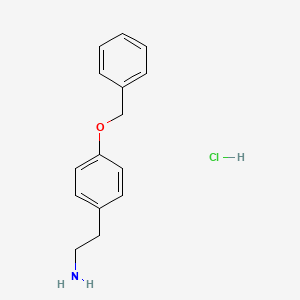

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, a derivative was synthesized through reactions involving formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride. This process highlights the intricate steps often required to synthesize specific benzeneethanamine derivatives, indicating a similarly complex synthesis path for "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" (Moser, Bertolasi, & Vaughan, 2005).

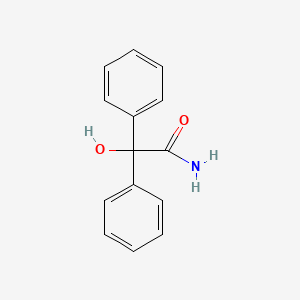

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal significant details. For instance, the crystal structure of certain derivatives shows disorder within methoxycarbonyl groups and variations in the orientation of aryltriazenyl groups, suggesting that "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" might exhibit unique structural features, including specific orientations and conformations influenced by its functional groups (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

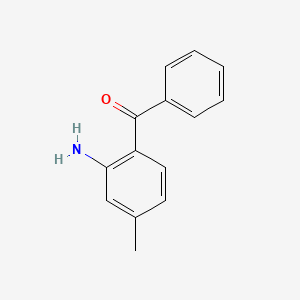

The reactivity of benzeneethanamine derivatives can be complex, involving multiple pathways. For example, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride through oximation, reduction, and salification reactions indicates a versatile chemical behavior that could be expected from "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" in various chemical environments (Li Yong-xin, 2012).

Scientific Research Applications

Analytical Method Development

A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of a derivative of Benzeneethanamine, namely 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe). This method was used in a case of severe intoxication, highlighting its potential application in toxicology and forensic science (Poklis et al., 2014).

Chemical Synthesis

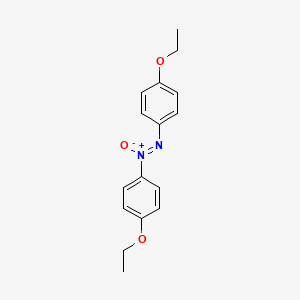

Benzeneethanamine and its derivatives have been involved in various chemical syntheses. For instance, the synthesis of (E)-4-ethoxyphenyliminomethylaryls and their hydrochlorides was achieved through the condensation of p-phenetidine with substituted aromatic benzaldehydes, indicating its role in the formation of complex organic compounds (Dikusar et al., 2012).

Metabolism Studies

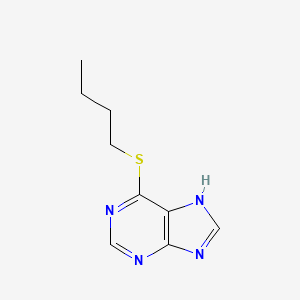

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was studied in rats, where Benzeneethanamine derivatives were identified as metabolites. This study provides insights into the metabolic pathways of such compounds, which is crucial for drug development and toxicology (Kanamori et al., 2002).

Medical Intermediates

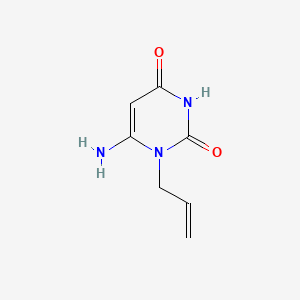

The preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis, was reported. This illustrates the potential of Benzeneethanamine derivatives in pharmaceutical manufacturing (Zhimin, 2003).

Corrosion Inhibition

Novel compounds including Benzeneethanamine derivatives were synthesized and evaluated for their corrosion inhibiting properties. The study found significant inhibition efficiency, revealing the potential application of these compounds in industrial settings to protect metals from corrosion (Singh & Quraishi, 2016).

Safety And Hazards

properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEWDNMRTKWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183957 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

CAS RN |

2982-54-9 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2982-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002982549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.